molecular formula C8H9NO2S B1592341 Ethyl(3-nitrophenyl)sulfane CAS No. 34126-43-7

Ethyl(3-nitrophenyl)sulfane

Cat. No. B1592341
CAS RN: 34126-43-7
M. Wt: 183.23 g/mol
InChI Key: DIAULDRPQLGWSI-UHFFFAOYSA-N
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Description

Ethyl(3-nitrophenyl)sulfane is an organic compound with the molecular formula C8H9NO2S . It is a chemical compound used in research .


Physical And Chemical Properties Analysis

Ethyl(3-nitrophenyl)sulfane is a solid compound that should be stored sealed in a dry environment at 2-8°C . The molecular weight of the compound is 183.23 g/mol .

Scientific Research Applications

1. Peptide Synthesis

Ethyl(3-nitrophenyl)sulfane, through its derivatives like 2-(p-nitrophenylthio)ethyl group, has been used in peptide synthesis. This group is utilized for carboxyl-group protection and can be selectively removed after conversion into the corresponding sulphone with alkali treatment (Amaral, 1969).

2. Synthesis of β-Amino Acid Derivatives

Ethyl(3-nitrophenyl)sulfane is involved in the synthesis of α-sulfanyl-β-amino acid derivatives, which are important building blocks for pharmaceuticals with potent biological activity. These derivatives are obtained using nanocrystalline magnesium oxide and have applications in drug development (Kantam et al., 2010).

3. Molecular Imaging and Detection

This compound plays a role in developing chemical probes for molecular imaging and detection of hydrogen sulfide and reactive sulfur species in biological systems. These probes are critical for understanding the roles of hydrogen sulfide in various physiological processes (Lin et al., 2015).

4. Material Synthesis

It is also used in the synthesis of transparent aromatic polyimides with high refractive indices and small birefringence. These materials have applications in various fields, including optics and electronics (Tapaswi et al., 2015).

5. Corrosion Inhibition

Ethyl(3-nitrophenyl)sulfane derivatives, such as Schiff bases, are investigated as corrosion inhibitors. These compounds significantly decrease the corrosion rate in metals, suggesting their potential use in industrial applications (Behpour et al., 2009).

6. Crystal Structure Analysis

The compound is used in the study of intermolecular interactions in crystal structures. Its derivatives help in understanding the supramolecular motifs and the role of different substituents in determining these structures (Jacob et al., 2011).

7. Medical Research

It has applications in medical research, particularly in the synthesis of novel structures for anti-Helicobacter pylori agents. These compounds show potent activities against this pathogen and have significant implications in treating gastric diseases (Carcanague et al., 2002).

8. Organic Synthesis

Ethyl(3-nitrophenyl)sulfane is involved in various organic synthesis processes, including the synthesis of amine-substituted aryl sulfides and benzo[b]thiophene derivatives. These reactions are significant for the development of new organic compounds (Duan et al., 2010).

9. Analytical Chemistry

The compound is also important in analytical chemistry, particularly in the development of spectrophotometric methods for determining nitrite and nitrate levels in various samples (Bendschneider & Robinson, 1952; Anderson, 1979).

10. Cancer Research

Ethyl(3-nitrophenyl)sulfane derivatives, like GT-094, are investigated for their potential in inhibiting colon cancer cell growth. This involves the activation of reactive oxygen species and specific molecular pathways, showcasing its potential in cancer therapy (Pathi et al., 2010).

Future Directions

While specific future directions for Ethyl(3-nitrophenyl)sulfane are not available, research into related compounds such as sulfones and their potential applications is ongoing .

properties

IUPAC Name

1-ethylsulfanyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAULDRPQLGWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598761
Record name 1-(Ethylsulfanyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl(3-nitrophenyl)sulfane

CAS RN

34126-43-7
Record name 1-(Ethylsulfanyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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